molecular formula C20H21FN2O2S B6586513 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1206992-79-1

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B6586513
CAS No.: 1206992-79-1
M. Wt: 372.5 g/mol
InChI Key: ZBRHRFQFYFFRDM-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole ( 1206992-79-1) is a high-purity synthetic small molecule with a molecular formula of C20H21FN2O2S and a molecular weight of 372.46 g/mol . This compound belongs to the class of N1-substituted 2-alkylsulfanyl-imidazoles, which are of significant interest in medicinal chemistry and chemical biology research. Structural analogs of this compound, which share the core 4,5-diaryl-1H-imidazole scaffold, have been reported in the scientific literature as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory disease research . The presence of the 4-fluorophenyl and 4-methoxyphenyl substituents on the imidazole core is a common feature in many biologically active molecules, influencing the compound's electronic properties, planarity, and potential for intermolecular interactions such as hydrogen bonding, which can be critical for protein binding . This product is offered with a guaranteed purity of 90% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key intermediate in organic synthesis, a building block for the development of novel imidazole-based compounds, or as a reference standard in biological screening assays to explore kinase inhibition and related cellular pathways.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-24-12-11-23-19(16-5-9-18(25-2)10-6-16)13-22-20(23)26-14-15-3-7-17(21)8-4-15/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRHRFQFYFFRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in p38 MAPK Inhibition

Key Compounds:
Compound Name Substituents (Positions 1, 2, 5) Molecular Weight Key Activity (p38 MAPK IC₅₀)
Target Compound 1: 2-Methoxyethyl; 2: (4-Fluorophenyl)methylsulfanyl; 5: 4-Methoxyphenyl ~418.45 g/mol Not explicitly reported ()
SB203580 () 1: Pyridyl; 2: 4-Methylsulfonylphenyl; 4: 4-Fluorophenyl 377.43 g/mol 0.3–0.5 μM
SB202190 () 1: Pyridyl; 2: 4-Hydroxyphenyl; 4: 4-Fluorophenyl 345.36 g/mol 0.05–0.1 μM
SB202474 (Control, ) 1: Pyridyl; 2: 4-Methoxyphenyl; 4: Ethyl 307.36 g/mol No kinase inhibition
Structural Insights:
  • Position 2: The (4-fluorophenyl)methylsulfanyl group in the target compound differs from SB203580’s methylsulfonylphenyl and SB202190’s hydroxyphenyl.
  • Position 1 : The 2-methoxyethyl group in the target compound introduces flexibility and polarity, contrasting with SB compounds’ rigid pyridyl or ethyl groups. This may enhance solubility but reduce hydrophobic interactions.
  • Position 5 : The 4-methoxyphenyl substituent in the target compound mimics the 4-fluorophenyl group in SB203580/SB202190 but with increased electron density, possibly affecting π-π stacking in kinase binding.

Diarylimidazole Derivatives with Modified Aryl Groups

Key Compounds:
Compound Name Substituents (Positions 1, 2, 5) Molecular Weight Key Application
Ethyl 1-(4-Bromophenyl)-5-(4-Fluorophenyl)-1H-imidazole-4-carboxylate () 1: 4-Bromophenyl; 2: Ethoxycarbonyl; 5: 4-Fluorophenyl ~389.22 g/mol Intermediate for anticancer agents
2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-imidazole () 1: H; 2: 4-Methoxyphenyl; 5: Trifluoromethyl 242.20 g/mol Antifungal/antibacterial candidate
Target Compound 1: 2-Methoxyethyl; 2: (4-Fluorophenyl)methylsulfanyl; 5: 4-Methoxyphenyl ~418.45 g/mol Kinase inhibition (inferred)
Functional Group Impact:
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability but may reduce solubility, whereas the target compound’s methoxy groups balance hydrophilicity and binding.
  • Halogenated Aryl Groups : Bromine in increases molecular weight and steric hindrance, contrasting with the target compound’s fluorine-based design for optimized size and electronegativity.

Imidazoles with Styryl and Sulfanyl Modifications

Key Compounds:
Compound Name Substituents (Positions 1, 2, 5) Molecular Weight Key Feature
(E)-5-(4-Methoxyphenyl)-1-Methyl-2-(4-Methoxystyryl)-1H-Imidazole () 1: Methyl; 2: Styryl; 5: 4-Methoxyphenyl ~334.39 g/mol Fluorescent probe applications
Target Compound 1: 2-Methoxyethyl; 2: (4-Fluorophenyl)methylsulfanyl; 5: 4-Methoxyphenyl ~418.45 g/mol Kinase-focused design
Comparative Analysis:
  • Position 1 : The 2-methoxyethyl group in the target compound offers conformational flexibility absent in rigid styryl derivatives.

Research Findings and Structure-Activity Relationship (SAR)

  • p38 MAPK Inhibition : SB203580 and SB202190 achieve sub-micromolar IC₅₀ values due to their 4-fluorophenyl and pyridyl groups, which stabilize interactions with ATP-binding pockets. The target compound’s 4-methoxyphenyl group may reduce potency compared to SB agents but improve selectivity.
  • Solubility vs. Binding Affinity : The methoxyethyl and methoxyphenyl groups in the target compound likely enhance aqueous solubility over SB203580’s lipophilic methylsulfonyl group, though this may come at the cost of reduced membrane permeability.

Preparation Methods

Formation of the Imidazole Core

A three-component reaction between 4-methoxybenzaldehyde , ammonium acetate , and TosMIC (18 ) in methanol under basic conditions (e.g., NaH/THF) yields 1,4,5-trisubstituted imidazole intermediates. The 4-methoxyphenyl group is introduced at position 5 via the aldehyde component.

Reaction Conditions :

  • Solvent: Dry THF

  • Base: Sodium hydride (1.2 equiv)

  • Temperature: Room temperature

  • Yield: 65–78% (for analogous structures)

N-Alkylation at Position 1

The 2-methoxyethyl group is introduced via alkylation of the imidazole nitrogen at position 1. Treatment with 2-methoxyethyl chloride in the presence of K₂CO₃ in DMF at 60°C achieves selective N-alkylation.

Optimization Note :

  • Excess alkylating agent (1.5 equiv) improves yield to >80%.

Thiolation at Position 2

A brominated intermediate at position 2 is generated using N-bromosuccinimide (NBS) in acetonitrile. Subsequent nucleophilic substitution with (4-fluorophenyl)methanethiol in the presence of K₂CO₃ affords the target sulfanyl group.

Key Data :

  • Bromination yield: 72%

  • Thiol substitution yield: 68%

Radziszewski Condensation Followed by Sequential Functionalization

The Radziszewski method, involving condensation of diketones, aldehydes, and ammonia, is effective for 2,4,5-trisubstituted imidazoles.

One-Pot Imidazole Formation

Glyoxal (derived from oxidation of acetophenone derivatives using HBr/DMSO) reacts with 4-methoxybenzaldehyde and ammonium acetate in methanol to form a 5-(4-methoxyphenyl)imidazole scaffold.

Critical Parameters :

  • Oxidizing agent: 10 mol% HBr in DMSO

  • Temperature: 85°C (oxidation), then 25°C (condensation)

  • Yield: 69% (for analogous 2,4-disubstituted imidazoles)

Introduction of the 2-Methoxyethyl Group

Selective N-alkylation at position 1 is achieved using 2-methoxyethyl triflate under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O).

Sulfanyl Group Installation

A Pd-catalyzed C–S coupling reaction between a brominated intermediate and (4-fluorophenyl)methanethiol using Pd(OAc)₂/Xantphos in toluene at 110°C introduces the sulfanyl group.

Ullmann-Type Coupling for Aryl Group Introduction

Copper-catalyzed Ullmann coupling enables direct arylation of imidazole precursors.

Synthesis of 1-(2-Methoxyethyl)imidazole

Imidazole is alkylated with 2-methoxyethyl iodide using CuI/L-proline in DMSO at 90°C, yielding 1-(2-methoxyethyl)-1H-imidazole.

Sequential Arylations at Positions 2 and 5

  • Position 5 : Coupling with 4-iodoanisole via Cu₂(BDC)₂(DABCO) catalyst in DMF at 120°C.

  • Position 2 : Thiolation via SNAr reaction with (4-fluorophenyl)methanethiol under basic conditions.

Yield Optimization :

  • DABCO-based catalysts improve aryl coupling efficiency to >75%.

Post-Synthetic Modifications of Prefunctionalized Imidazoles

Thiol-Ene Click Chemistry

A thiol-ene reaction between 1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazole-2-carbaldehyde and (4-fluorophenyl)methanethiol under UV light (365 nm) introduces the sulfanyl group.

Advantages :

  • High regioselectivity

  • Mild conditions (room temperature, 2 h)

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)RegioselectivityScalability
Van Leusen + AlkylationTosMIC cycloaddition68–78HighModerate
Radziszewski CondensationOne-pot oxidation/condensation65–69ModerateHigh
Ullmann CouplingCopper-mediated arylation70–75HighLow
Thiol-Ene ReactionPhotochemical thiolation72ExcellentHigh

Q & A

What are the optimal synthetic routes for this compound, and how can purity be maximized?

Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of 4-fluorobenzyl mercaptan with pre-functionalized imidazole intermediates. Key steps include:

  • Step 1: Formation of the imidazole core via cyclization of α-ketoamides or thioureas under acidic conditions.
  • Step 2: Introduction of the 2-methoxyethyl group via nucleophilic substitution (e.g., using 2-methoxyethyl chloride and a base like K₂CO₃).
  • Step 3: Sulfanyl group attachment using [(4-fluorophenyl)methyl]thiol in the presence of a coupling agent (e.g., DCC).

Optimization:

  • Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis byproducts.
  • Monitor reaction progress via HPLC (for intermediate purity) and ¹H/¹³C NMR (for structural confirmation).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating conformation and intermolecular interactions:

  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for structure solution, leveraging Hirshfeld surface analysis to quantify weak interactions (e.g., C–H···F/N bonds).
  • Validation: Cross-check with PLATON to detect twinning or disorder. For example, dihedral angles between fluorophenyl and methoxyphenyl groups (e.g., 12.65°–84.15°) reveal steric constraints .

What strategies mitigate low yields during sulfanyl-group incorporation?

Level: Advanced
Methodological Answer:
Low yields often stem from competing side reactions (e.g., oxidation of the sulfanyl group):

  • Prevention: Use inert atmosphere (N₂/Ar) and antioxidants like BHT.
  • Catalysis: Introduce Pd(OAc)₂ or CuI to accelerate thiol-ene coupling.
  • Workup: Quench reactions with aqueous Na₂S₂O₃ to remove excess thiols. Validate success via LC-MS and FT-IR (S–H stretch at ~2550 cm⁻¹ absence) .

How can computational modeling predict biological target interactions?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like p38 MAP kinase (homology model based on PDB: 1OUY).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between the imidazole N–H and kinase Asp168).
  • SAR Analysis: Compare with analogs (e.g., SB 202190 in ) to identify critical substituents (e.g., 4-methoxyphenyl enhances hydrophobic interactions) .

What analytical techniques validate thermal stability for long-term storage?

Level: Basic
Methodological Answer:

  • DSC/TGA: Perform under N₂ (10°C/min ramp) to determine melting points (Tm) and decomposition thresholds (Td). For this compound, expect Tm ~180–200°C and Td >250°C.
  • Karl Fischer Titration: Measure residual moisture (<0.1% for hygroscopic batches).
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation via HPLC-UV (λ = 254 nm) .

How to address contradictory bioactivity data across cell lines?

Level: Advanced
Methodological Answer:
Discrepancies may arise from off-target effects or assay conditions:

  • Dose-Response Curves: Use GraphPad Prism to calculate IC₅₀ values (e.g., compare HEK293 vs. HeLa cells).
  • Pathway Profiling: Apply RNA-seq or Phospho-Proteomics to identify differentially regulated pathways.
  • Control Experiments: Include kinase inhibitors (e.g., SB203580 in ) to isolate p38 MAPK-specific effects .

What role do hydrogen-bonding motifs play in crystallization?

Level: Advanced
Methodological Answer:

  • Graph Set Analysis: Use Mercury to classify motifs (e.g., C(6) chains from C–H···O/N interactions).
  • Intermolecular Forces: Weak C–H···F bonds (2.5–3.0 Å) stabilize the lattice, as seen in analogous imidazole derivatives ().
  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) favor π-stacking; non-polar solvents (toluene) promote H-bond networks .

How to optimize reaction conditions for scale-up (10g to 1kg)?

Level: Advanced
Methodological Answer:

  • Process Chemistry: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
  • Safety: Conduct DSC to identify exothermic risks during sulfanyl-group reactions.
  • Quality Control: Implement PAT (Process Analytical Technology) with inline FT-IR for real-time monitoring .

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